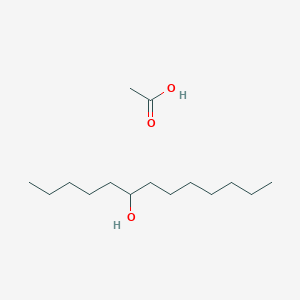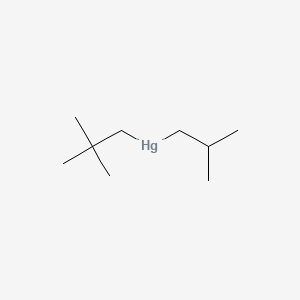
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- is an organomercury compound with the molecular formula C₉H₂₀Hg and a molecular weight of 328.85 g/mol . This compound is characterized by the presence of mercury bonded to two alkyl groups: 2,2-dimethylpropyl and 2-methylpropyl. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
The synthesis of Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- typically involves the reaction of mercury salts with the corresponding alkyl halides. One common method is the reaction of mercury(II) chloride with 2,2-dimethylpropyl bromide and 2-methylpropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other mercury-containing compounds.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation state mercury compounds.
Substitution: The alkyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies on the biological effects of organomercury compounds often use this compound as a model.
Medicine: Research into the toxicological effects of mercury compounds on human health includes this compound.
Industry: It is used in the production of certain types of catalysts and in the manufacturing of specialized materials.
Mécanisme D'action
The mechanism of action of Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. This interaction can inhibit the function of these proteins, leading to various toxic effects. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- include other organomercury compounds such as methylmercury and ethylmercury. Compared to these compounds, Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- has unique alkyl groups that may influence its reactivity and toxicity. The presence of bulky alkyl groups can affect its solubility, stability, and interaction with biological molecules.
Propriétés
Numéro CAS |
59643-45-7 |
|---|---|
Formule moléculaire |
C9H20Hg |
Poids moléculaire |
328.85 g/mol |
Nom IUPAC |
2,2-dimethylpropyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11.C4H9.Hg/c1-5(2,3)4;1-4(2)3;/h1H2,2-4H3;4H,1H2,2-3H3; |
Clé InChI |
ZSBGFWLFWHTIKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Hg]CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
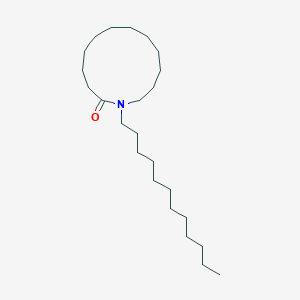
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)



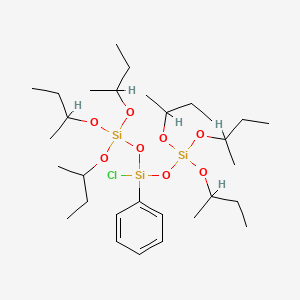
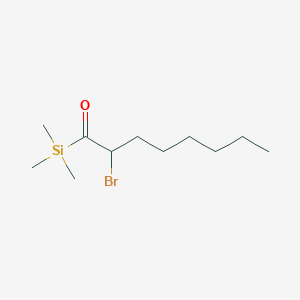
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
